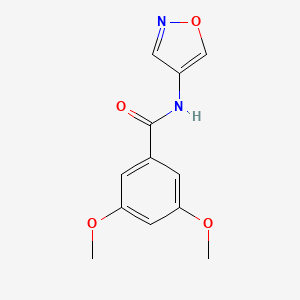

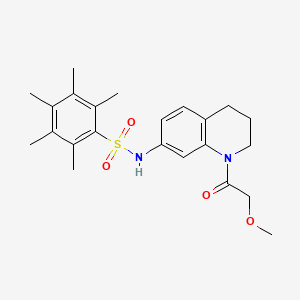

2,7-dimethyl-7H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-dimethyl-7H-purin-6-amine, also known as caffeine, is a naturally occurring stimulant found in coffee, tea, and other beverages. It is the most widely consumed psychoactive substance in the world, with approximately 90% of adults consuming it daily. Caffeine is known for its ability to improve alertness, concentration, and mood.

科学的研究の応用

Tautomeric Equilibria and Structural Analysis

Gundersen et al. (2011) conducted Density Functional Theory calculations on N-methoxy-9-methyl-9H-purin-6-amines, closely related to 2,7-dimethyl-7H-purin-6-amine, examining their tautomeric forms and interactions with dimethyl sulfoxide (DMSO). Their study provided insights into the tautomeric ratios and reactivities, particularly focusing on hydrogen bonding and solvent effects (Gundersen et al., 2011).

C-H Functionalization via Purine Directing Group

Kim et al. (2014) explored Rh-catalyzed C-H functionalization of 6-arylpurines, where the purine moiety directs the C-H bond activation. This study is pertinent to understanding the functionalization processes involving purine derivatives, which can include this compound (Kim et al., 2014).

Synthesis and Reactivity Studies

Roggen et al. (2008) conducted synthesis and reactivity studies on N-methoxy-9-methyl-9H-purin-6-amines, investigating their amino/imino tautomeric ratios and N-7 alkylation reactivities. Such research is crucial for understanding the chemical behavior and potential applications of purine derivatives, including this compound (Roggen et al., 2008).

Antibacterial Evaluation of Purine Compounds

Govori (2017) synthesized and evaluated the antibacterial properties of triazole compounds containing purine moiety, demonstrating the potential of purine derivatives in developing new antibacterial agents. This could extend to the study of this compound (Govori, 2017).

Synthesis of Purine Derivatives for Antitumor Effects

Moharram and Osman (1989) explored the synthesis of purine derivatives and their antitumor effects. This is relevant for understanding how modifications in purine structures, like in this compound, can impact their potential use in cancer treatment (Moharram & Osman, 1989).

特性

IUPAC Name |

2,7-dimethylpurin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONGDUHEIFTQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2486950.png)

![N-(sec-butyl)-6-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2486951.png)

![4-Iodo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2486956.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)